4-Amino-2-methyl-1H-indole-6-carboxylic acid
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Overview
Description
4-Amino-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole core . Methanesulfonic acid is often used as a catalyst in methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-Amino-2-methyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in cell signaling pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling pathways. This compound may act as an agonist or antagonist, modulating biological responses .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 4-Amino-2-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups make it versatile for various chemical modifications and applications .
Biological Activity
4-Amino-2-methyl-1H-indole-6-carboxylic acid (also referred to as 4-Aminoindole-6-carboxylic acid) is an indole derivative that has garnered attention for its potential biological activities. This compound's unique structural features contribute to its diverse pharmacological properties, making it a subject of various studies in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features an indole ring system, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The amino group at the 4-position and the carboxylic acid group at the 6-position are critical for its biological activity. The molecular formula is C10H10N2O2, with a molecular weight of approximately 190.2 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
Melting Point | 160 - 163 °C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of indole-6-carboxylic acids found that certain compounds demonstrated potent activity against bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 0.625 µM, indicating strong antimicrobial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A recent study synthesized multiple derivatives of indole-6-carboxylic acids and evaluated their cytotoxicity against cancer cell lines. The findings suggested that these derivatives, including those based on this compound, could effectively inhibit the growth of cancer cells by targeting key pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various molecular targets. For example, it may interact with specific enzymes or receptors, thereby influencing metabolic pathways crucial for microbial survival or tumor growth. The indole core facilitates binding to multiple targets, enhancing its efficacy as a bioactive compound.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : In a study assessing new derivatives for their activity against Mtb, compounds derived from indole-6-carboxylic acids showed promising results with MIC values below 9.4 µM for many analogues .
- Cytotoxicity Evaluation : Another investigation focused on the synthesis of derivatives aimed at inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The results indicated that these compounds possessed significant antiproliferative effects on cancer cell lines, suggesting potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-amino-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,11H2,1H3,(H,13,14) |
InChI Key |
QAOQIOXAZDHDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)C(=O)O)N |
Origin of Product |
United States |
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